molecular formula C10H17NO5S B6595349 tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide CAS No. 2227204-96-6

tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide

Cat. No.: B6595349
CAS No.: 2227204-96-6
M. Wt: 263.31 g/mol
InChI Key: QNQYINKTZPUUMY-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide: is an organic compound with a unique spirocyclic structure. This compound is characterized by its stability and specific structural features, making it a valuable building block in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide typically involves the formation of the spirocyclic core through a series of organic reactions. The process may include the use of specific reagents and catalysts to achieve the desired structural configuration. Detailed synthetic routes and reaction conditions are often documented in peer-reviewed chemical literature .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide stands out due to its specific structural features and stability. These properties make it particularly useful in applications requiring robust and versatile building blocks .

Biological Activity

tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H17NO5S
  • CAS Number : 2227204-96-6
  • IUPAC Name : tert-butyl 6,6-dioxo-7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate

The presence of the spirocyclic structure and various functional groups suggests a complex interaction with biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's oxathiazolidine and aza-spiro moieties are believed to facilitate binding to active sites on target proteins, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways critical for cellular responses.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

Activity Description
AntimicrobialExhibits inhibitory effects against certain bacterial strains.
Anti-inflammatoryReduces inflammation in cell-based assays, suggesting therapeutic potential for inflammatory diseases.
AnticancerShows promise in inhibiting cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Effects :
    In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism involving the suppression of NF-kB signaling pathways .
  • Anticancer Potential :
    A study focused on the effects of this compound on glioma cells revealed that it induced apoptosis through activation of caspase pathways while sparing normal astrocytes from cytotoxicity. This selective action highlights its potential as a therapeutic agent for glioblastoma .

Properties

IUPAC Name

tert-butyl 6,6-dioxo-7-oxa-6λ6-thia-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5S/c1-9(2,3)16-8(12)11-10(5-4-6-10)7-15-17(11,13)14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYINKTZPUUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2(CCC2)COS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122258
Record name 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227204-96-6
Record name 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227204-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethylethyl ester, 6,6-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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